1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group and a methylsulfanyl group The compound also contains a carbamoyl group attached to a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyridine-3-carboxylate core and introduce the methylsulfanyl group through a nucleophilic substitution reaction. The carbamoyl group can be introduced via a reaction with an appropriate isocyanate derivative, and the nitrophenyl group can be attached through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the carbamoyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and biochemical pathways.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and carbamoyl groups could play key roles in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate: can be compared with other pyridine derivatives that have similar functional groups, such as:
Uniqueness
The presence of both the methylsulfanyl and nitrophenyl carbamoyl groups in this compound makes it unique compared to other similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making this compound a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
[1-(4-nitroanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-10(24-16(21)13-4-3-9-17-15(13)25-2)14(20)18-11-5-7-12(8-6-11)19(22)23/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUILRZONFJRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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